2,1,3-Benzothiadiazole-4-sulfonamide
Overview
Description
Synthesis Analysis
The synthesis of 2,1,3-Benzothiadiazole-4-sulfonamide and related compounds often involves multi-step chemical reactions. For instance, Rosen et al. (2009) described a general method employing benzothiadiazole-4-sulfonyl chloride as a starting material to synthesize benzimidazole-4-sulfonamides, showcasing the versatility of sulfonamide derivatives in chemical synthesis (Rosen et al., 2009).
Molecular Structure Analysis
The molecular structure of 2,1,3-Benzothiadiazole-4-sulfonamide plays a crucial role in its reactivity and interaction with other molecules. The structural analysis can reveal how its configuration affects its chemical behavior and potential for forming derivatives. For example, the formation of 2-hydroxybenzothiazole from benzothiazole-2-sulfonamides, as discussed by Kamps et al. (2013), highlights the reactivity of the sulfonamide group and its implications for molecular transformations (Kamps et al., 2013).
Chemical Reactions and Properties
2,1,3-Benzothiadiazole-4-sulfonamide undergoes various chemical reactions, contributing to its wide range of properties. The work by Khazaei et al. (2015) demonstrates its role in catalyzing the synthesis of diverse heterocyclic compounds, underscoring the utility of sulfonamides in facilitating chemical reactions under aqueous conditions (Khazaei et al., 2015).
Physical Properties Analysis
The physical properties of 2,1,3-Benzothiadiazole-4-sulfonamide, such as solubility, melting point, and stability, are essential for its handling and application in various contexts. While specific studies focusing exclusively on these aspects were not identified, the synthesis and structural analyses indirectly provide insights into its physical characteristics, including solubility and thermal stability, as inferred from reaction conditions and product purification steps in the discussed studies.
Chemical Properties Analysis
The chemical properties, including reactivity, acidity or basicity, and potential for forming derivatives, are integral to understanding 2,1,3-Benzothiadiazole-4-sulfonamide's versatility. The reaction with hydroxylamine to form 2-hydroxybenzothiazole, as explored by Kamps et al. (2013), not only illustrates its reactivity but also sheds light on the mechanism involving oxygen nucleophiles, offering a glimpse into its broader chemical behavior (Kamps et al., 2013).
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
2,1,3-Benzothiadiazole (BT) and its derivatives are very important acceptor units used in the development of photoluminescent compounds and are applicable for the molecular construction of organic light-emitting diodes . Due to their strong electron-withdrawing ability, construction of molecules with the unit core of BT and its derivatives can usually improve the electronic properties of the resulting organic materials .
Organic Solar Cells
BT and its derivatives are also used in the development of organic solar cells . The strong electron-withdrawing ability of these compounds allows for the construction of molecules that can improve the electronic properties of the resulting organic materials, which is beneficial for the efficiency of organic solar cells .
Organic Field-Effect Transistors
In addition to OLEDs and organic solar cells, BT and its derivatives are used in the molecular construction of organic field-effect transistors . Again, the strong electron-withdrawing ability of these compounds is beneficial for improving the electronic properties of the resulting organic materials .
Organic Semiconducting Materials
A set of small benzothiadiazole (BTD)-based derivatives with a D–A–D architecture were synthesized and characterized as building blocks of organic semiconducting materials . The four derivatives tend to self-assemble into highly ordered crystalline solids, with varying degrees of responsiveness to mechanical and thermal stimuli .
Fluorescent Probes for Cell Imaging
A series of fluorescent 2,1,3-benzothiadiazole derivatives with various N-substituents in the 4-position was synthesized and photophysically characterized . Three compounds emerged as excellent fluorescent probes for imaging lipid droplets in cancer cells .
Metal Coordination Chemistry and Crystal Engineering
Functionalized 2,1,3-benzothiadiazoles have been used in metal coordination chemistry and crystal engineering of organic solids . For example, 4-Amino-2,1,3-benzothiadiazole forms a 2:1 complex with ZnCl2 and a 1:1 complex with 4-nitro-2,1,3-benzothiadiazole .
Synergising Insecticides
1,2,3-Benzothiadiazole has been claimed to synergise insecticides including dicrotophos but has not been commercialised for that application .
Fungicide
The only derivative to have found significant use is the fungicide acibenzolar-S-methyl .
Safety And Hazards
2,1,3-Benzothiadiazole-4-sulfonamide may cause skin irritation, serious eye irritation, and respiratory irritation6. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection6.
Future Directions
BTD derivatives represent an exciting area of study, with potential applications in organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells, and many others1. Further research is needed to explore the full potential of these compounds in light technology and other applications1.
properties
IUPAC Name |
2,1,3-benzothiadiazole-4-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2S2/c7-13(10,11)5-3-1-2-4-6(5)9-12-8-4/h1-3H,(H2,7,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYJNZZVHIQBHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362554 | |
Record name | 2,1,3-benzothiadiazole-4-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,1,3-Benzothiadiazole-4-sulfonamide | |
CAS RN |
89488-04-0 | |
Record name | 2,1,3-benzothiadiazole-4-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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